molecular formula C8H7N5O2 B038306 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine CAS No. 120952-33-2

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine

Cat. No. B038306
CAS RN: 120952-33-2
M. Wt: 205.17 g/mol
InChI Key: JKMKDMRBXCSPLE-UHFFFAOYSA-N
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Description

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine (NPTA) is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine is not fully understood. However, studies have suggested that 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine may exert its biological activities by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis, disrupting the integrity of the cell membrane, and inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been shown to exhibit antibacterial, antifungal, and antitumor activities in vitro. In addition, 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been found to be a potent fluorescent probe for detecting copper ions in biological systems. However, the biochemical and physiological effects of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine in vivo are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine is its easy synthesis and purification. In addition, 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been shown to exhibit potent biological activities in vitro, making it a promising lead compound for the development of new antibacterial, antifungal, and antitumor agents. However, the limitations of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine include its poor solubility in water and its potential toxicity in vivo, which may limit its use in animal studies.

Future Directions

There are several future directions for the study of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine. First, further studies are needed to elucidate the mechanism of action of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine in vivo. Second, the potential toxicity of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine in vivo needs to be evaluated to determine its safety for use in animal studies. Third, the development of new derivatives of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine with improved solubility and bioactivity may lead to the discovery of new antibacterial, antifungal, and antitumor agents. Finally, the use of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine as a building block for the synthesis of new materials with unique properties warrants further investigation.
Conclusion:
In conclusion, 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Although the mechanism of action of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine is not fully understood, it has been shown to exhibit potent antibacterial, antifungal, and antitumor activities in vitro. Further studies are needed to elucidate the mechanism of action of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine in vivo and to evaluate its potential toxicity in animal studies. The development of new derivatives of 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine with improved solubility and bioactivity may lead to the discovery of new antibacterial, antifungal, and antitumor agents.

Synthesis Methods

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine can be synthesized using various methods, including the reaction of 3-nitro-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine as a yellow solid with a melting point of 240-244°C.

Scientific Research Applications

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been investigated for its antibacterial, antifungal, and antitumor activities. In biochemistry, 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been studied for its potential as a fluorescent probe for detecting copper ions in biological systems. In materials science, 3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine has been explored for its potential as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

120952-33-2

Product Name

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

5-nitro-2-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7N5O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)

InChI Key

JKMKDMRBXCSPLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N

synonyms

3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine

Origin of Product

United States

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